Cas no 105049-03-4 (1,2-Benzenediamine,N1-(2,4,6-trinitrophenyl)-)
105049-03-4 structure
Product Name:1,2-Benzenediamine,N1-(2,4,6-trinitrophenyl)-
CAS-nummer:105049-03-4
MF:C12H9N5O6
MW:319.229761838913
CID:126585
PubChem ID:5370082
Update Time:2025-04-18
1,2-Benzenediamine,N1-(2,4,6-trinitrophenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Benzenediamine,N1-(2,4,6-trinitrophenyl)-
- 2-N-(2,4,6-trinitrophenyl)benzene-1,2-diamine
- N-(2,4,6-Trinitrophenyl)-O-phenylenediamine
- PBBLSELQFQHTAB-UHFFFAOYSA-N
- DTXSID50418671
- 105049-03-4
-
- Inchi: 1S/C12H9N5O6/c13-8-3-1-2-4-9(8)14-12-10(16(20)21)5-7(15(18)19)6-11(12)17(22)23/h1-6,14H,13H2
- InChI-sleutel: PBBLSELQFQHTAB-UHFFFAOYSA-N
- LACHT: [O-][N+](C1C=C(C=C(C=1NC1C=CC=CC=1N)[N+](=O)[O-])[N+](=O)[O-])=O
Berekende eigenschappen
- Exacte massa: 319.05537
- Monoisotopische massa: 319.05528302g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 2
- Complexiteit: 448
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 2.8
- Topologisch pooloppervlak: 176Ų
Experimentele eigenschappen
- PSA: 167.47
1,2-Benzenediamine,N1-(2,4,6-trinitrophenyl)- Gerelateerde literatuur
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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